Mass Spectrometric Differentiation (D2 vs. Unlabeled)
In GC-MS or LC-MS analysis, cis-4-Heptenal-D2 provides a distinct mass shift of +2 Da compared to the endogenous cis-4-Heptenal analyte (m/z difference from 112.17 to 114.18), enabling clear spectral resolution and accurate quantitation without interference [1]. This differentiation is essential for isotope dilution mass spectrometry (IDMS), the gold standard for quantification . Unlabeled analogs cannot provide this discrimination and are therefore unsuitable as internal standards in MS methods .
| Evidence Dimension | Mass Spectrometric Differentiation |
|---|---|
| Target Compound Data | cis-4-Heptenal-D2 provides a +2 Da mass shift from the native analyte |
| Comparator Or Baseline | Native cis-4-Heptenal (unlabeled) has zero mass shift |
| Quantified Difference | Mass shift of +2 Da (m/z 114.18 vs 112.17) |
| Conditions | Mass spectrometry (GC-MS or LC-MS) |
Why This Matters
This mass shift is a prerequisite for accurate isotope dilution mass spectrometry (IDMS), ensuring precise quantification of the target analyte in complex samples.
- [1] MedChemExpress. cis-4-Heptenal-d2. Product Page. View Source
